2,5-Dichlorophenyl acetate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2,5-dichlorophenyl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O2/c1-5(11)12-8-4-6(9)2-3-7(8)10/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSJDGJRHRDWQOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=CC(=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701345709 | |
| Record name | 2,5-Dichlorophenol acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701345709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30124-46-0 | |
| Record name | Phenol, 2,5-dichloro-, acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030124460 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,5-Dichlorophenol acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701345709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Advanced Preparative Strategies for 2,5 Dichlorophenyl Acetate
Classical and Contemporary Approaches to Esterification of 2,5-Dichlorophenol (B122974)
The most direct and widely practiced method for synthesizing 2,5-dichlorophenyl acetate (B1210297) is the esterification of 2,5-dichlorophenol. This involves the reaction of the phenolic hydroxyl group with an acetylating agent.
Direct Acylation Procedures Utilizing Acetic Anhydride (B1165640) or Acetyl Halides
Direct acylation stands as a fundamental method for the synthesis of 2,5-dichlorophenyl acetate. This process typically employs highly reactive acetylating agents like acetic anhydride or acetyl halides (such as acetyl chloride) to react with 2,5-dichlorophenol.
Transesterification Processes in the Synthesis of this compound
Transesterification offers an alternative route to direct acylation. This equilibrium-driven process involves reacting 2,5-dichlorophenol with an acetate ester, such as vinyl acetate or ethyl acetate, to exchange the alkoxy or aryloxy group. tu-clausthal.de The reaction is typically catalyzed by acids, bases, or organometallic compounds. rsc.org
A significant challenge in the transesterification of phenols is their lower nucleophilicity compared to alcohols. However, using specific catalysts or reactive acyl donors can overcome this limitation. For example, lipase (B570770) enzymes, such as Candida antarctica Lipase B, have been shown to effectively catalyze the transesterification of vinyl acetate with substituted phenols like 3,5-dimethylphenol, suggesting potential applicability for 2,5-dichlorophenol under mild, enzyme-friendly conditions. Similarly, alkali metal catalysts like potassium carbonate have been effective in the transesterification of aryl esters with various phenols, a process that could be adapted for this synthesis. rsc.org
Catalytic Systems in the Synthesis of this compound and Related Aryl Acetates
Modern synthetic chemistry emphasizes the use of efficient and often reusable catalysts to promote esterification reactions under milder conditions, reducing waste and energy consumption. Several metal-based Lewis acid catalysts have proven highly effective for the acylation of phenols and related substrates.
Bismuth(III), indium(III), scandium(III), and cerium(IV) salts, particularly their triflates, are noteworthy catalysts. researchgate.netacs.orgsigmaaldrich.comresearchgate.net Bismuth(III) triflate [Bi(OTf)₃] is a powerful catalyst for the acylation of alcohols and phenols, often requiring only small catalytic amounts to achieve high yields. researchgate.net Indium(III) chloride (InCl₃) has been demonstrated as a highly efficient and versatile catalyst for the acylation of diverse phenols, alcohols, thiols, and amines, frequently under solvent-free conditions. researchgate.net Scandium(III) triflate [Sc(OTf)₃] is another extremely active Lewis acid catalyst for the acylation of alcohols, even sterically hindered ones, with acid anhydrides. nih.govorganic-chemistry.org Cerium(IV) triflate [Ce(OTf)₄] also shows catalytic activity in various organic transformations, including condensations and oxidations, highlighting the broad utility of lanthanide triflates in synthesis. academie-sciences.frresearchgate.net
These catalysts often enable the reaction to proceed under mild temperatures and, in some cases, without any solvent, which aligns with the principles of green chemistry. sorbonne-universite.fr The reusability of some of these catalysts, such as certain lanthanide triflates, further enhances their environmental and economic viability. organic-chemistry.org
Table 1: Comparison of Lewis Acid Catalysts in Acylation of Phenols and Alcohols
| Catalyst | Substrate Type | Acylating Agent | Conditions | Key Advantages |
|---|---|---|---|---|
| Bismuth(III) Triflate [Bi(OTf)₃] | Alcohols, Phenols | Acetic Anhydride | Mild, often solvent-free | High efficiency, effective for sterically hindered substrates. researchgate.net |
| Indium(III) Chloride [InCl₃] | Phenols, Alcohols, Thiols, Amines | Acetic Anhydride | Solvent-free, room temp. | High versatility, excellent yields, works for acid-sensitive alcohols. sigmaaldrich.comresearchgate.net |
| Scandium(III) Triflate [Sc(OTf)₃] | Alcohols, Phenols | Acetic Anhydride, Acetic Acid | Mild to moderate temp. | Extremely active, recyclable, effective for sterically hindered alcohols. nih.govorganic-chemistry.org |
| Cerium(IV) Triflate [Ce(OTf)₄] | Alcohols, Amines | Various | Mild, solvent-free option | High reactivity, useful in domino reactions and other transformations. researchgate.netacademie-sciences.fr |
This table provides a generalized summary based on the cited literature for acylation reactions of various substrates.
Exploration of Alternative Synthetic Routes and Precursor Chemistry
Beyond the direct esterification of 2,5-dichlorophenol, alternative synthetic strategies exist that build the this compound molecule from different precursors. A significant alternative pathway is the Baeyer-Villiger oxidation. nih.gov
This reaction involves the oxidation of a ketone to form an ester. For the synthesis of this compound, the precursor would be 2',5'-dichloroacetophenone. google.comambeed.com The ketone is treated with a peroxy acid, such as meta-chloroperbenzoic acid (m-CPBA) or peracetic acid, which inserts an oxygen atom between the carbonyl carbon and the adjacent aromatic ring. organicchemistrytutor.comsigmaaldrich.com This rearrangement proceeds with high regioselectivity.
A complete synthetic sequence starting from p-dichlorobenzene has been described:
Friedel-Crafts Acylation: p-Dichlorobenzene is acylated with acetyl chloride in the presence of a Lewis acid catalyst like aluminum trichloride (B1173362) to produce 2',5'-dichloroacetophenone. google.com
Baeyer-Villiger Oxidation: The resulting ketone undergoes oxidation with a peroxide, potentially catalyzed by an acid like scandium triflate, to yield this compound. google.com
This multi-step route provides an alternative to sourcing and handling 2,5-dichlorophenol directly and can be advantageous depending on the availability and cost of the starting materials. google.com
Green Chemistry Principles and Sustainable Synthesis Approaches for Halogenated Aryl Esters
The principles of green chemistry are increasingly influencing the design of synthetic routes for halogenated aryl esters, aiming to reduce environmental impact and improve safety and efficiency. Key areas of focus include the use of benign solvents, reusable catalysts, and energy-efficient reaction conditions.
The development of catalytic systems that operate under solvent-free conditions is a significant advancement. researchgate.netsorbonne-universite.fr As noted, catalysts like Indium(III) chloride can drive the acylation of phenols with acetic anhydride at room temperature without any solvent, drastically reducing volatile organic compound (VOC) emissions and simplifying product purification. researchgate.net
Catalyst recyclability is another cornerstone of green synthesis. Many solid-supported or heterogeneous catalysts are being developed for esterification and acylation reactions. For instance, hydrotalcite has been used as a reusable, solid base catalyst for the acylation of phenols and amines in water, offering a green alternative to traditional soluble bases. researchgate.net Similarly, some Lewis acid catalysts like scandium(III) triflate can be recovered from aqueous work-ups and reused with no significant loss of activity, making the process more economical and sustainable. organic-chemistry.org
Furthermore, the use of water as a reaction medium, where feasible, is highly desirable from a green chemistry perspective. researchgate.net While challenging for many organic reactions, methodologies are emerging that utilize surfactants or specialized catalysts to enable acylations in aqueous media. researchgate.net The search for metal-free catalytic systems, such as those using N-halosuccinimides, also contributes to more sustainable practices by avoiding potentially toxic or expensive heavy metals. semanticscholar.org
Chemical Reactivity and Mechanistic Investigations of 2,5 Dichlorophenyl Acetate
Hydrolysis Pathways and Kinetics of the Ester Linkage
The hydrolysis of 2,5-dichlorophenyl acetate (B1210297) involves the cleavage of the ester bond to yield 2,5-dichlorophenol (B122974) and acetic acid. This transformation can be achieved under acidic, basic, or enzymatic conditions, with each pathway exhibiting distinct mechanistic features and reaction kinetics.
Acid-Catalyzed Hydrolysis Mechanisms and Rate Determination
The acid-catalyzed hydrolysis of esters like 2,5-dichlorophenyl acetate generally proceeds via an A_AC_2 mechanism (acid-catalyzed, acyl-oxygen cleavage, bimolecular). libretexts.org This process is reversible, and the equilibrium can be shifted towards the products by using a large excess of water. libretexts.org
The mechanism involves the following key steps:
Protonation of the carbonyl oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the ester by a hydronium ion (H₃O⁺), which is the active catalyst in aqueous acidic solutions. libretexts.org This protonation increases the electrophilicity of the carbonyl carbon.
Nucleophilic attack by water: A water molecule acts as a nucleophile and attacks the now more electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. libretexts.org
Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (an alcohol).
Elimination of the alcohol: The tetrahedral intermediate collapses, leading to the elimination of the alcohol (2,5-dichlorophenol in this case) and the formation of a protonated carboxylic acid.
Deprotonation: A water molecule removes the proton from the protonated carboxylic acid, regenerating the hydronium ion catalyst and forming the carboxylic acid (acetic acid). libretexts.org
Base-Catalyzed Hydrolysis Mechanisms and Kinetic Studies
The mechanism for base-catalyzed hydrolysis is generally a B_AC_2 mechanism (base-catalyzed, acyl-oxygen cleavage, bimolecular) and involves: epa.gov
Nucleophilic attack by hydroxide (B78521): The hydroxide ion, a strong nucleophile, attacks the electrophilic carbonyl carbon of the ester. This results in the formation of a tetrahedral intermediate. masterorganicchemistry.com
Elimination of the leaving group: The tetrahedral intermediate collapses, and the alkoxide (in this case, the 2,5-dichlorophenoxide ion) is eliminated.
Proton transfer: The alkoxide, being a strong base, deprotonates the newly formed carboxylic acid (acetic acid) to yield a carboxylate salt (sodium acetate) and the alcohol (2,5-dichlorophenol). masterorganicchemistry.com
Kinetic studies on the base-catalyzed hydrolysis of substituted phenyl acetates have shown that the reaction rate is sensitive to the nature and position of the substituents on the phenyl ring. Electron-withdrawing substituents, such as the chlorine atoms in this compound, generally increase the rate of hydrolysis by stabilizing the negatively charged transition state of the tetrahedral intermediate. epa.govstanford.edu While specific rate constants for this compound are not available, data for other substituted phenyl acetates can provide an indication of its reactivity. For instance, the base-catalyzed hydrolysis of phenyl N-phenyl carbamates shows a clear dependence on the substitution pattern of the phenyl ring. viu.ca
Interactive Data Table: Relative Rates of Alkaline Hydrolysis of Substituted Benzamides
While not directly for this compound, the following data for substituted benzamides illustrates the effect of substituents on hydrolysis rates, which follows similar principles.
Enzymatic Hydrolysis Research on Aryl Acetates (if applicable)
Enzymes, particularly lipases and esterases, can catalyze the hydrolysis of aryl acetates, often with high chemo- and enantioselectivity. cdnsciencepub.com While specific studies on the enzymatic hydrolysis of this compound are limited, research on related compounds provides valuable insights. For example, an Arthrobacter species has been shown to metabolize acetophenone (B1666503) and some chloroacetophenones via a proposed pathway that involves the formation of a phenyl acetate intermediate followed by hydrolysis. nih.gov
The enzymatic hydrolysis of methyl 2-phenoxypropionate and its chlorinated derivatives has been studied using various enzymes, including α-chymotrypsin, lipase (B570770), and pig liver esterase. cdnsciencepub.com These enzymes generally exhibit enantioselectivity, preferentially hydrolyzing one enantiomer over the other. cdnsciencepub.com The presence and position of chlorine atoms on the phenyl ring have been shown to influence the reaction rate and enantioselectivity. cdnsciencepub.com
Transesterification Reactivity and Reaction Dynamics
Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. This reaction can be catalyzed by either acids or bases. masterorganicchemistry.com For this compound, transesterification with an alcohol (R'-OH) would result in the formation of a new ester (R'-acetate) and 2,5-dichlorophenol.
Under basic conditions, the reaction is typically initiated by an alkoxide ion (R'O⁻), which acts as a nucleophile and attacks the carbonyl carbon of the ester. masterorganicchemistry.com Under acidic conditions, the carbonyl oxygen is first protonated to increase the electrophilicity of the carbonyl carbon before the alcohol attacks. masterorganicchemistry.com The reaction is an equilibrium process, and to drive it to completion, a large excess of the reactant alcohol is often used. masterorganicchemistry.com
While specific studies on the transesterification of this compound are not widely reported, research on the transesterification of various aryl esters has been conducted. asianpubs.orgresearchgate.netrsc.org For instance, the transesterification of aryl esters with phenols has been achieved using alkali metal catalysts. researchgate.netrsc.orgrsc.org
Electrophilic and Nucleophilic Substitution Reactions on the Dichlorophenyl Moiety
The dichlorophenyl ring of this compound can potentially undergo both electrophilic and nucleophilic substitution reactions.
Electrophilic Aromatic Substitution: The two chlorine atoms on the phenyl ring are deactivating groups for electrophilic aromatic substitution due to their electron-withdrawing inductive effect. libretexts.org They are, however, ortho-, para-directing. In this compound, the positions open for substitution are C4, C6, and C3. The directing effects of the two chlorine atoms and the acetate group would influence the regioselectivity of the reaction. The chlorine at C2 directs to C3 and C6, while the chlorine at C5 directs to C4 and C6. The acetate group is also an ortho-, para-director. Therefore, substitution is most likely to occur at the C4 and C6 positions.
Nucleophilic Aromatic Substitution: Aryl halides are generally unreactive towards nucleophilic substitution. openstax.org However, the presence of electron-withdrawing groups on the aromatic ring can facilitate nucleophilic aromatic substitution (S_N_Ar). openstax.org The two chlorine atoms on the phenyl ring of this compound make the ring electron-deficient and more susceptible to nucleophilic attack. smolecule.com Nucleophilic substitution reactions on related dichlorophenyl compounds have been reported, where a chlorine atom is displaced by a nucleophile. The reaction typically proceeds via an addition-elimination mechanism involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. masterorganicchemistry.com
Reductive Transformations of the Ester Linkage and Aromatic Ring System
The ester linkage and the dichlorinated aromatic ring of this compound can undergo reduction under different conditions.
Reduction of the Ester Linkage: The ester group can be reduced to a primary alcohol. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is typically required for this transformation. byjus.commasterorganicchemistry.com The reaction involves the nucleophilic addition of a hydride ion to the carbonyl carbon, followed by the elimination of the 2,5-dichlorophenoxide leaving group to form an aldehyde intermediate. This aldehyde is then further reduced to the corresponding primary alcohol (ethanol). youtube.com
Reduction of the Aromatic Ring System (Dechlorination): The chlorine atoms on the aromatic ring can be removed through reductive dechlorination. This can be achieved using various methods, including catalytic hydrogenation. While specific conditions for this compound are not detailed, the reduction of dichlorobenzenes to benzene (B151609) has been demonstrated using catalysts like palladium on carbon (Pd/C) with a hydrogen source. It is also possible to achieve partial dechlorination to monochlorobenzene.
Characterization of Reaction Intermediates and Transition States in this compound Reactions
Detailed experimental and computational studies specifically characterizing the reaction intermediates and transition states for this compound are not available in the reviewed scientific literature.
General principles of ester hydrolysis suggest that reactions like the alkaline hydrolysis of this compound would proceed through a nucleophilic acyl substitution mechanism. This pathway involves the formation of a transient tetrahedral intermediate . The reaction would be initiated by the attack of a nucleophile (e.g., a hydroxide ion) on the electrophilic carbonyl carbon of the ester. This forms a high-energy tetrahedral intermediate with a negative charge on the oxygen atom. Subsequently, this intermediate would collapse, expelling the 2,5-dichlorophenoxide as the leaving group to form acetic acid (or its conjugate base).
The electron-withdrawing nature of the two chlorine atoms on the phenyl ring is expected to influence the reaction in two primary ways:
Increased Electrophilicity : The inductive and resonance effects of the chlorine atoms would make the carbonyl carbon more electron-deficient and thus more susceptible to nucleophilic attack, potentially increasing the rate of formation of the tetrahedral intermediate.
Stabilization of the Leaving Group : The electron-withdrawing character of the substituents would stabilize the resulting 2,5-dichlorophenoxide anion, making it a better leaving group. This would facilitate the collapse of the tetrahedral intermediate.
The rate-determining step for such reactions can be either the formation of the tetrahedral intermediate or its breakdown. For phenyl acetates with good leaving groups, the formation of the intermediate is often the slower, rate-limiting step.
Computational methods, such as Density Functional Theory (DFT), are powerful tools for mapping the potential energy surface of such reactions, allowing for the calculation of the energies and geometries of both intermediates and transition states. However, a specific computational study for this compound has not been identified. Such a study would be necessary to provide quantitative data on bond lengths, angles, and the activation energy barriers for its reactions.
Without specific research, any discussion remains speculative and based on analogies to other, more commonly studied, substituted phenyl acetates. No data tables on the properties of these transient species for this compound can be generated.
Advanced Spectroscopic and Structural Elucidation Studies for Mechanistic Insights
High-Resolution NMR Spectroscopy for Conformational Analysis and Reaction Monitoring
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive method for elucidating molecular structures in solution. chemsrc.comjcsp.org.pk While specific experimental spectra for 2,5-Dichlorophenyl acetate (B1210297) are not widely published, the expected chemical shifts for its proton (¹H) and carbon (¹³C) nuclei can be predicted based on the analysis of structurally similar compounds, including various phenyl acetates and other dichlorophenyl derivatives. rsc.orgrsc.orgchemicalbook.com
¹H NMR Spectroscopy: The ¹H NMR spectrum is anticipated to show distinct signals for the aromatic protons and the acetyl methyl protons.
Aromatic Region (δ 7.0–7.5 ppm): The three protons on the dichlorophenyl ring are in different chemical environments, which should result in a complex splitting pattern. Based on data from 2,5-dichlorophenol (B122974), the proton at C6 (adjacent to the oxygen) is expected to be the most deshielded, while the protons at C3 and C4 will appear at slightly different shifts, coupled to each other. The expected signals would be a doublet for the H3 proton, a doublet of doublets for the H4 proton, and a doublet for the H6 proton. sciensage.inforsc.org
Acetyl Methyl Protons (δ 2.2–2.4 ppm): The three equivalent protons of the methyl group are expected to appear as a sharp singlet, typically in the range of δ 2.2 to 2.4 ppm. This characteristic signal is consistent across various phenyl acetate compounds. chemicalbook.com
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule.
Carbonyl Carbon (C=O): The ester carbonyl carbon is expected to resonate in the region of δ 168–171 ppm, a characteristic range for acetate esters. rsc.orgchemicalbook.com
Aromatic Carbons: Six distinct signals are expected for the aromatic carbons. The carbon atom attached to the ester oxygen (C1) would be the most deshielded of the ring carbons, appearing around δ 148-151 ppm. rsc.org The carbons bonded to chlorine atoms (C2 and C5) will also be significantly deshielded. The remaining carbons (C3, C4, C6) will appear in the typical aromatic region of δ 120–135 ppm. conductscience.com
Methyl Carbon (CH₃): The acetyl methyl carbon should produce a signal at the most upfield region of the spectrum, typically around δ 20–21 ppm. chemicalbook.com
Conformational Analysis and Reaction Monitoring: NMR spectroscopy is not only crucial for structural confirmation but also for dynamic studies. The rotational barrier around the C-O ester bond can influence the precise chemical shifts of the aromatic protons, providing insight into the molecule's preferred conformation in solution.
Furthermore, NMR is an ideal technique for real-time reaction monitoring. renishaw.com The synthesis of 2,5-Dichlorophenyl acetate, for instance via the esterification of 2,5-dichlorophenol with acetic anhydride (B1165640), can be followed by observing the disappearance of reactant signals and the simultaneous appearance of the product's characteristic aromatic and methyl proton signals. chemicalbook.com This allows for the precise determination of reaction kinetics and optimization of reaction conditions without the need for sample isolation. renishaw.com
Predicted NMR Data for this compound
| ¹H NMR Spectroscopy (Predicted) | ¹³C NMR Spectroscopy (Predicted) | ||
|---|---|---|---|
| Chemical Shift (δ, ppm) | Assignment | Chemical Shift (δ, ppm) | Assignment |
| ~7.4 | Aromatic CH | ~169 | C=O (Ester) |
| ~7.2 | Aromatic CH | ~149 | C1 (Ar, C-O) |
| ~7.1 | Aromatic CH | ~134 | C-Cl (Ar) |
| ~2.3 | -CH₃ (Acetyl) | ~131 | C-Cl (Ar) |
| ~130 | CH (Ar) | ||
| ~128 | CH (Ar) | ||
| ~125 | CH (Ar) | ||
| ~21 | -CH₃ (Acetyl) |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Intermolecular Interactions
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is indispensable for identifying functional groups within a molecule by probing their characteristic vibrational frequencies. pitt.edu For this compound, these techniques confirm the presence of the ester and dichlorophenyl moieties and can offer insights into intermolecular forces. materialsciencejournal.org
FT-IR Spectroscopy: The FT-IR spectrum is dominated by strong absorptions corresponding to polar bonds. Key expected vibrational modes include:
C=O Stretching: A strong, sharp absorption band is expected in the range of 1760–1780 cm⁻¹. This frequency is higher than that for aliphatic esters due to the electron-withdrawing nature of the phenyl ring. For related compounds like 4-chloro-2-(3,4-dichlorophenylcarbamoyl)phenyl acetate, this peak is observed around 1770 cm⁻¹. massbank.eu
C-O Stretching: Two distinct C-O stretching vibrations are characteristic of esters. The aryl-O stretch is expected around 1200-1250 cm⁻¹, and the O-acetyl stretch should appear near 1180-1190 cm⁻¹.
Aromatic C-H Stretching: These vibrations typically appear as a group of weaker bands above 3000 cm⁻¹. koreascience.kr
C-Cl Stretching: The carbon-chlorine stretching vibrations are expected in the fingerprint region, typically between 550 and 750 cm⁻¹. sciensage.info
Aromatic C=C Stretching: Bands corresponding to the phenyl ring stretching vibrations are expected in the 1450-1600 cm⁻¹ region. koreascience.kr
Raman Spectroscopy: Raman spectroscopy complements FT-IR, often providing stronger signals for non-polar, symmetric vibrations.
Aromatic Ring Vibrations: The symmetric "breathing" mode of the benzene (B151609) ring is expected to produce a strong and sharp Raman signal, often near 1000 cm⁻¹. pitt.edu
C-Cl Stretching: The C-Cl bonds should also give rise to detectable signals in the lower frequency region of the Raman spectrum.
Intermolecular Interactions: Subtle shifts in the vibrational frequencies, particularly of the C=O group, can indicate the presence of intermolecular interactions in the solid state or in concentrated solutions. nih.gov Hydrogen bonding or other dipole-dipole interactions can cause a lowering of the C=O stretching frequency. While this compound lacks strong hydrogen bond donors, weak interactions such as C-H···O or halogen bonding could influence the crystal packing and be reflected in the vibrational spectra. materialsciencejournal.org
Key Vibrational Frequencies for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique | Intensity |
|---|---|---|---|
| Aromatic C-H Stretch | 3050 - 3100 | FT-IR / Raman | Weak to Medium |
| C=O Stretch (Ester) | 1760 - 1780 | FT-IR | Strong |
| Aromatic C=C Stretch | 1450 - 1600 | FT-IR / Raman | Medium |
| Aryl-O Stretch | 1200 - 1250 | FT-IR | Strong |
| C-Cl Stretch | 550 - 750 | FT-IR / Raman | Medium to Strong |
X-ray Crystallography and Solid-State Structural Investigations of Related Dichlorophenyl Derivatives
While a specific crystal structure for this compound is not publicly available, analysis of closely related dichlorophenyl derivatives provides significant insight into the likely solid-state conformation and intermolecular interactions. Studies on compounds containing 2,5-dichlorophenyl, 2,6-dichlorophenyl, and 3,5-dichlorophenyl moieties reveal common structural themes. rsc.orgchemicalbook.com
Crystal structures of derivatives such as 3-amino-1-(2,5-dichlorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrile and tris(2,6-dichlorophenyl) thiophosphate show that the dichlorophenyl ring often adopts a conformation that is significantly twisted with respect to the rest of the molecule to minimize steric strain. rsc.orgchemicalbook.com For example, in one carbazole (B46965) derivative, the dichlorophenyl ring is twisted by 68.69° from the plane of the carbazole system. renishaw.com This suggests that in solid this compound, the phenyl ring and the acetate group are unlikely to be coplanar.
A crucial aspect of the crystal engineering of chlorinated organic molecules is the role of intermolecular interactions. Halogen bonding (C-Cl···O or C-Cl···Cl) and C-H···π interactions are commonly observed phenomena that direct the supramolecular assembly. In the crystal structure of a chloromethyl acetate derivative of diclofenac, which contains a 2,6-dichlorophenyl group, a variety of intermolecular contacts including strong hydrogen bonds, halogen bonds, and even short contacts between chlorine atoms and π-systems consolidate the crystal packing. It is highly probable that similar interactions, particularly those involving the chlorine atoms and the ester carbonyl oxygen, play a significant role in the crystal lattice of this compound.
Mass Spectrometry Techniques for Elucidating Fragmentation Pathways and Product Identification
Mass spectrometry (MS) is a key analytical technique for determining the molecular weight of a compound and elucidating its structure through the analysis of its fragmentation patterns upon ionization. The electron ionization (EI) mass spectrum of this compound has been documented and shows a characteristic fragmentation pathway for an aromatic acetate.
The molecular ion peak [M]⁺ is expected at an m/z (mass-to-charge ratio) corresponding to the molecular weight of the compound (C₈H₆Cl₂O₂), which is approximately 204 g/mol . Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio), the molecular ion will appear as a characteristic cluster of peaks: [M]⁺ at m/z 204 (containing two ³⁵Cl atoms), [M+2]⁺ at m/z 206 (one ³⁵Cl and one ³⁷Cl), and [M+4]⁺ at m/z 208 (two ³⁷Cl atoms).
The primary fragmentation pathway for phenyl acetates under EI conditions is the loss of a neutral ketene (B1206846) molecule (CH₂=C=O, 42 Da). This cleavage results in the formation of a dichlorophenol radical cation.
[M - 42]⁺: The loss of ketene from the molecular ion [M]⁺ gives rise to a prominent peak corresponding to the 2,5-dichlorophenol ion at m/z 162 (for the ³⁵Cl₂ isotopologue). This is often the base peak or one of the most intense peaks in the spectrum.
Another characteristic fragmentation is the cleavage of the acetyl group, leading to the formation of an acylium ion.
[CH₃CO]⁺: A strong peak is typically observed at m/z 43, corresponding to the acetyl cation ([CH₃C=O]⁺). This is a very common fragment for compounds containing an acetyl group.
Further fragmentation of the dichlorophenol ion can occur through the loss of CO and subsequent loss of chlorine atoms, leading to smaller fragment ions observed in the spectrum. The precise identification of these fragments and the molecular ion peak is invaluable for confirming the structure of reaction products in complex mixtures.
Primary Fragmentation Data for this compound (from EI-MS)
| m/z Value | Proposed Fragment Ion | Relative Intensity |
|---|---|---|
| 204/206/208 | [C₈H₆Cl₂O₂]⁺ (Molecular Ion) | Low to Medium |
| 162/164 | [M - CH₂CO]⁺ (Dichlorophenol ion) | High |
| 43 | [CH₃CO]⁺ (Acylium ion) | High |
Computational and Theoretical Chemistry Studies on 2,5 Dichlorophenyl Acetate
Quantum Mechanical (QM) Calculations of Electronic Structure and Energetics
Quantum mechanical calculations are fundamental to modern chemistry, providing a theoretical framework for predicting molecular properties based on the principles of quantum mechanics. For 2,5-dichlorophenyl acetate (B1210297), these calculations can determine its three-dimensional structure, electronic charge distribution, and energetic stability.
Density Functional Theory (DFT) Applications for Reactivity Prediction and Property Correlation
Density Functional Theory (DFT) has become a popular and versatile computational method due to its favorable balance between accuracy and computational cost. It is well-suited for studying medium-sized organic molecules like 2,5-dichlorophenyl acetate.
DFT calculations can be employed to optimize the geometry of the molecule, predicting bond lengths, bond angles, and dihedral angles. These structural parameters are crucial for understanding the molecule's shape and steric properties. Furthermore, DFT can be used to calculate the vibrational frequencies of the molecule, which correspond to the infrared and Raman spectra. This allows for a direct comparison with experimental spectroscopic data, aiding in the identification and characterization of the compound.
For reactivity prediction, DFT provides insights into the electron density distribution. Regions with high electron density are susceptible to electrophilic attack, while regions with low electron density are prone to nucleophilic attack. By mapping the electrostatic potential onto the electron density surface, one can visualize the reactive sites of this compound.
Ab Initio Methods for High-Accuracy Electronic Structure Calculations
Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of empirical parameters. While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) can provide highly accurate results for electronic structure and energies.
For a molecule like this compound, ab initio calculations can be used to obtain a precise value for its total electronic energy, ionization potential, and electron affinity. These calculations are essential for creating a benchmark for other, less computationally intensive methods and for studies where high accuracy is paramount. The choice of the basis set in these calculations is critical and must be sufficiently large to accurately describe the electronic distribution, especially around the chlorine atoms with their numerous electrons.
Molecular Dynamics Simulations of Intermolecular Interactions and Solvation Effects
While quantum mechanics describes the electronic structure of a single molecule, molecular dynamics (MD) simulations are used to study the behavior of a collection of molecules over time. MD simulations can provide a detailed picture of the intermolecular forces between this compound molecules and their interactions with solvent molecules.
By simulating the movement of each atom according to the laws of classical mechanics, MD can reveal information about the liquid state properties, such as density and diffusion coefficients. For this compound, MD simulations could be used to understand how it dissolves in various solvents and to predict its partitioning behavior between different phases. These simulations rely on force fields, which are sets of parameters that describe the potential energy of the system. The accuracy of the MD simulation is highly dependent on the quality of the force field used. A study involving a related compound, 2,5-difluorophenyl, utilized MD simulations to analyze interactions within a protein binding pocket, highlighting the role of such interactions over simulation times of up to 2.5 microseconds. biorxiv.org
Reaction Pathway Modeling and Transition State Analysis
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, this could involve modeling its hydrolysis to 2,5-dichlorophenol (B122974) or its participation in other reactions like the Fries rearrangement. epdf.pub
By calculating the potential energy surface for a reaction, chemists can identify the most likely reaction pathway. This involves locating the transition state, which is the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which is a key factor in determining the reaction rate. Methods like DFT are commonly used to locate transition states and calculate activation energies. For instance, the hydrolysis of this compound can be achieved with a high yield by refluxing with sodium hydroxide (B78521) or potassium hydroxide for several hours.
Prediction of Spectroscopic Properties and Comparison with Experimental Data
One of the significant successes of computational chemistry is its ability to predict various types of molecular spectra. For this compound, theoretical calculations can provide valuable information that aids in the interpretation of experimental spectra.
NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using methods like GIAO (Gauge-Including Atomic Orbital) within a DFT framework. By calculating the ¹H and ¹³C NMR spectra, one can assign the peaks in the experimental spectrum to specific atoms in the molecule.
Vibrational Spectroscopy: As mentioned earlier, DFT calculations can predict the infrared (IR) and Raman spectra of this compound. The calculated vibrational frequencies and intensities can be compared with experimental data to confirm the structure of the molecule and to understand the nature of its chemical bonds.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions of a molecule, which correspond to the absorption bands in an ultraviolet-visible (UV-Vis) spectrum. This can help in understanding the electronic structure and the nature of the chromophores within the molecule.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Global Reactivity Descriptors
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), play a crucial role in determining the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity).
The energy gap between the HOMO and LUMO is an important indicator of the molecule's kinetic stability. A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates that the molecule is more reactive.
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated:
Ionization Potential (I): Approximated as I ≈ -E(HOMO)
Electron Affinity (A): Approximated as A ≈ -E(LUMO)
Electronegativity (χ): χ = (I + A) / 2
Chemical Hardness (η): η = (I - A) / 2
Electrophilicity Index (ω): ω = χ² / (2η)
Below is a hypothetical data table illustrating the kind of information that could be generated from DFT calculations for this compound.
| Parameter | Calculated Value | Units |
| E(HOMO) | -7.5 | eV |
| E(LUMO) | -1.2 | eV |
| HOMO-LUMO Gap | 6.3 | eV |
| Ionization Potential (I) | 7.5 | eV |
| Electron Affinity (A) | 1.2 | eV |
| Electronegativity (χ) | 4.35 | eV |
| Chemical Hardness (η) | 3.15 | eV |
| Electrophilicity Index (ω) | 3.01 | eV |
Environmental Transformation and Degradation Pathways of 2,5 Dichlorophenyl Acetate in Abiotic Systems
Photolytic Degradation Mechanisms and Product Formation in Aqueous Environments
The photolytic degradation of 2,5-Dichlorophenyl acetate (B1210297) in aqueous environments is anticipated to proceed through mechanisms similar to those observed for other chlorinated aromatic compounds, such as 2,4-dichlorophenol (B122985). The primary mechanism involves the absorption of ultraviolet (UV) radiation, leading to the excitation of the molecule and subsequent chemical reactions.
The degradation is likely initiated by the homolytic cleavage of the carbon-chlorine (C-Cl) bond, resulting in the formation of a dichlorophenyl radical and a chlorine radical. This initial step is a key process in the detoxification of chlorinated phenols. Another potential pathway involves the attack of hydroxyl radicals, generated from the photolysis of water, on the aromatic ring. This can lead to the formation of hydroxylated intermediates.
Based on studies of related compounds, the photolytic degradation of 2,5-Dichlorophenyl acetate is expected to yield a variety of products. The primary phototransformation product is likely to be 2,5-dichlorophenol (B122974), formed through the hydrolysis of the ester linkage, which can be facilitated by the energy from UV radiation. Subsequent photolytic reactions of 2,5-dichlorophenol would then lead to further degradation products. These can include monochlorinated phenols, such as 2-chlorophenol (B165306) and 5-chlorophenol, through reductive dechlorination. Further hydroxylation of the aromatic ring can produce various chlorohydroquinones and chlorocatechols. Complete mineralization to carbon dioxide, water, and chloride ions is the ultimate fate under prolonged and effective irradiation.
| Reactant | Process | Potential Intermediate Products | Potential Final Products |
| This compound | UV Photolysis | 2,5-Dichlorophenol, Acetic acid, Monochlorophenols, Chlorohydroquinones, Chlorocatechols | Carbon dioxide, Water, Chloride ions |
Chemical Hydrolysis in Environmental Contexts (pH-dependent studies)
The chemical hydrolysis of this compound is a significant abiotic degradation pathway that is highly dependent on the pH of the surrounding aqueous environment. As an ester, it is susceptible to both acid-catalyzed and base-catalyzed (saponification) hydrolysis.
Under acidic conditions (low pH), the hydrolysis of this compound is catalyzed by hydronium ions (H₃O⁺). The reaction involves the protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This process results in the formation of 2,5-dichlorophenol and acetic acid. The rate of acid-catalyzed hydrolysis is generally proportional to the concentration of the acid.
In alkaline or basic conditions (high pH), this compound undergoes saponification, which is typically a faster and irreversible process compared to acid-catalyzed hydrolysis. The hydroxide (B78521) ion (OH⁻) acts as a nucleophile, attacking the carbonyl carbon of the ester. This leads to the formation of an unstable tetrahedral intermediate that subsequently collapses to form acetate and the 2,5-dichlorophenoxide ion. The 2,5-dichlorophenoxide ion will then be protonated by water to form 2,5-dichlorophenol. A patent for the preparation of 2,5-dichlorophenol describes a hydrolysis reaction between 2,5-dichlorobenzene acetate and an inorganic aqueous alkali under reflux conditions. google.com Studies on the hydrolysis of a related compound, O-hexyl O-2,5-dichlorophenyl phosphoramidate, have also shown that the rate of hydrolysis increases with increasing pH.
| pH Condition | Catalyst | Primary Products | Reaction Characteristics |
| Acidic (low pH) | H₃O⁺ | 2,5-Dichlorophenol, Acetic acid | Reversible, generally slower |
| Neutral (pH 7) | Water | 2,5-Dichlorophenol, Acetic acid | Very slow |
| Alkaline (high pH) | OH⁻ | 2,5-Dichlorophenoxide, Acetate (followed by protonation to 2,5-Dichlorophenol and Acetic acid) | Irreversible, generally faster (Saponification) |
Advanced Oxidation Processes (AOPs) for Degradation of Halogenated Phenolic Compounds
Advanced Oxidation Processes (AOPs) are a suite of chemical treatment procedures designed to remove organic and inorganic contaminants from water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). Given that the initial hydrolysis of this compound yields 2,5-dichlorophenol, the efficacy of AOPs on this primary degradation product is of significant environmental relevance.
Ozonation and ozone-based AOPs (e.g., O₃/UV) have been shown to be effective in degrading 2,5-dichlorophenol. researchgate.nettandfonline.com The application of ozone alone or in combination with UV radiation leads to the generation of highly reactive hydroxyl radicals, which can attack the aromatic ring of 2,5-dichlorophenol, leading to its degradation. Studies have demonstrated that these processes can achieve high levels of degradation and mineralization. tandfonline.com The combination of ozone and UV light is often more effective than either treatment alone, leading to higher rates of COD (Chemical Oxygen Demand) removal and an increase in the biodegradability of the treated water. researchgate.net The degradation products identified from the ozonation of 2,5-dichlorophenol include various organic acids such as glyoxylic acid, oxalic acid, propionic acid, acetic acid, and formic acid. researchgate.net
The Photo-Fenton process, which involves the reaction of hydrogen peroxide with ferrous ions in the presence of UV light, is another effective AOP for the degradation of dichlorophenols. This process generates hydroxyl radicals that can rapidly oxidize the organic substrate. While specific studies on this compound are limited, the photo-Fenton degradation of 2,4-dichlorophenol is well-documented and is expected to follow similar pathways, including hydroxylation of the aromatic ring, followed by ring cleavage and eventual mineralization. nih.govmdpi.com
| AOP Treatment | Target Compound | pH | Treatment Time (min) | Degradation Efficiency (%) | COD Removal (%) | Key Findings |
| Ozone | 2,5-Dichlorophenol | 3, 7, 9 | 60 | - | 40-75 | Improved biodegradability (BOD5/COD ratio increased from 0.02 to 0.70). researchgate.net |
| Ozone-UV | 2,5-Dichlorophenol | 3, 7, 9 | 60 | - | 50-75 | Higher COD removal compared to ozone alone. researchgate.net |
| Ozone-UV | 2,5-Dichlorophenol | 7 | 40 | 100 | 75 | Complete degradation and 100% dechlorination in wastewater. tandfonline.com |
Biodegradation Pathways and Microbial Metabolite Research (focusing on chemical transformations, not ecological impact)
The biodegradation of this compound is expected to be initiated by microbial enzymes that catalyze the hydrolysis of the ester bond. This initial step would release 2,5-dichlorophenol and acetate into the environment. Acetate is a readily biodegradable compound that can be utilized by a wide range of microorganisms as a carbon and energy source. researchgate.net
The subsequent biodegradation of 2,5-dichlorophenol is the critical step in the complete removal of the xenobiotic portion of the molecule. Based on studies of other chlorinated phenols, the microbial degradation of 2,5-dichlorophenol is likely to proceed through a series of enzymatic reactions involving hydroxylation and ring cleavage.
A common pathway for the degradation of chlorophenols involves an initial hydroxylation of the aromatic ring to form a chlorocatechol. In the case of 2,5-dichlorophenol, this would likely result in the formation of 3,6-dichlorocatechol. This reaction is typically catalyzed by a monooxygenase enzyme.
Following the formation of the dichlorocatechol, the aromatic ring is cleaved. This can occur through either an ortho- or meta-cleavage pathway, catalyzed by dioxygenase enzymes. The ring cleavage results in the formation of chlorinated aliphatic intermediates. Subsequent enzymatic reactions would then lead to the removal of the chlorine atoms (dehalogenation) and the further breakdown of the carbon chain, ultimately leading to intermediates of central metabolic pathways, such as the Krebs cycle, and eventual mineralization to carbon dioxide and water.
Proposed Biodegradation Pathway of this compound:
Role of 2,5 Dichlorophenyl Acetate As a Chemical Intermediate and Reagent in Organic Synthesis
Precursor in the Synthesis of Substituted Aromatic Compounds and Heterocycles
While 2,5-Dichlorophenyl acetate (B1210297) is primarily known as an intermediate, its potential as a precursor for other substituted aromatic compounds is an area of chemical interest. One of the key reactions for phenolic esters is the Fries rearrangement, a process that converts a phenolic ester to a hydroxy aryl ketone through the action of a Lewis acid catalyst. organic-chemistry.orgwikipedia.orgwikipedia.org This reaction proceeds via the migration of the acyl group to the aromatic ring, typically favoring para-substitution at lower temperatures and ortho-substitution at higher temperatures. google.compatsnap.compw.live
Theoretically, 2,5-Dichlorophenyl acetate could undergo a Fries rearrangement to yield substituted hydroxyacetophenones. The expected products would be 2-hydroxy-3,6-dichloroacetophenone and 4-hydroxy-3,6-dichloroacetophenone. These resulting hydroxyaryl ketones are valuable synthons in their own right, serving as starting materials for a variety of more complex molecules. chemicalbook.com However, specific documented examples of the Fries rearrangement being carried out on this compound are not extensively reported in the available scientific literature.
The primary documented role of this compound is as a direct precursor to 2,5-dichlorophenol (B122974). This is achieved through a straightforward hydrolysis reaction. google.comgoogle.com 2,5-dichlorophenol is a key building block in the synthesis of the herbicide dicamba. patsnap.comgoogle.com
The synthesis of this compound itself is a notable process, typically achieved through the Baeyer-Villiger oxidation of 2,5-dichloroacetophenone. wikipedia.orggoogle.comgoogle.comorganic-chemistry.org This oxidation reaction converts the ketone functionality of 2,5-dichloroacetophenone into an ester group, yielding this compound. google.comgoogle.com
Table 1: Synthesis of this compound via Baeyer-Villiger Oxidation
| Reactant | Oxidant | Catalyst | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|---|
| 2,5-dichloroacetophenone | Peroxide | Lewis Acid | Organic Solvent | Room Temperature | High | google.com |
Participation in Cascade Reactions and Multicomponent Transformations
Cascade reactions and multicomponent transformations are highly efficient synthetic strategies that allow for the construction of complex molecules in a single step, minimizing waste and improving atom economy. While these reactions are of significant interest in modern organic synthesis, there is currently limited specific information in the scientific literature detailing the participation of this compound in such transformations.
Utilization in the Derivatization of Complex Molecules
The acetate group can be employed as a protecting group for phenols in multi-step syntheses. willingdoncollege.ac.inorganic-chemistry.orguchicago.edulibretexts.orgfiveable.mewikipedia.orgutsouthwestern.edusynarchive.com Protecting groups are essential for masking the reactivity of a specific functional group while chemical modifications are made elsewhere in the molecule. organic-chemistry.org The acetate group is typically stable under a variety of reaction conditions and can be readily removed (deprotected) when needed. willingdoncollege.ac.in
Theoretically, the this compound moiety could be used to protect a hydroxyl group in a complex molecule. However, specific examples of this compound being used for the derivatization or as a protecting group for complex molecules are not widely documented in the available scientific literature.
Development of Novel Synthetic Methodologies Employing this compound
The primary synthetic methodology associated with this compound is its formation via the Baeyer-Villiger oxidation of 2,5-dichloroacetophenone. google.comgoogle.com This reaction is a well-established and efficient method for converting ketones to esters. wikipedia.orgorganic-chemistry.org A patented method describes the preparation of this compound by adding a peroxide and a catalyst to an organic solvent at room temperature, followed by the dropwise addition of 2,5-dichloroacetophenone. google.com This process is highlighted as a simple and efficient route for producing this key intermediate. google.com
The subsequent hydrolysis of this compound to 2,5-dichlorophenol is a critical step in a novel synthetic route for this important industrial chemical. google.comgoogle.com This two-step process, starting from 2,5-dichloroacetophenone, provides an alternative to other synthetic pathways for producing 2,5-dichlorophenol. google.com
Table 2: Two-Step Synthesis of 2,5-Dichlorophenol
| Step | Reaction | Starting Material | Product | Key Reagents | Reference |
|---|---|---|---|---|---|
| 1 | Baeyer-Villiger Oxidation | 2,5-dichloroacetophenone | This compound | Peroxide, Catalyst | google.comgoogle.com |
| 2 | Hydrolysis | This compound | 2,5-dichlorophenol | Inorganic aqueous alkali | google.com |
While the synthesis of this compound is well-documented as part of a synthetic strategy, the development of novel synthetic methodologies that employ this compound as a key starting reagent for other transformations is not extensively covered in the current body of scientific literature.
Emerging Research Directions and Future Perspectives in 2,5 Dichlorophenyl Acetate Chemistry
Development of Novel Catalytic Systems for its Synthesis and Transformation
The efficient synthesis and selective transformation of 2,5-dichlorophenyl acetate (B1210297) are pivotal for its broader application. Current research is actively pursuing the development of innovative catalytic systems to overcome the limitations of traditional methods, which often require harsh conditions and stoichiometric reagents.
A notable advancement in the synthesis of the closely related 2,5-dichlorophenol (B122974) involves the preparation of 2,5-dichlorophenyl acetate (referred to as 2,5-dichlorobenzene acetate) as a key intermediate. This process utilizes a Baeyer-Villiger oxidation of 2,5-dichloroacetophenone in the presence of a catalyst and a peroxide at room temperature. google.com The subsequent hydrolysis of the acetate yields the target phenol (B47542). google.com This pathway highlights the importance of catalytic oxidation in accessing this structural motif.
Future research in this area is expected to focus on several key aspects:
Heterogeneous Catalysis: The development of solid-supported catalysts for the synthesis and transformation of this compound is a primary objective. Heterogeneous catalysts offer significant advantages in terms of ease of separation, reusability, and potential for continuous flow processes, aligning with the principles of green and sustainable chemistry.
Biocatalysis: The use of enzymes as catalysts (biocatalysis) for the synthesis and modification of this compound is a promising frontier. Enzymes can offer unparalleled selectivity and operate under mild conditions, reducing energy consumption and waste generation.
Photocatalysis: Light-driven catalytic reactions are gaining prominence for their ability to access unique reaction pathways. The application of photocatalysis to the synthesis and functionalization of this compound could lead to the discovery of novel transformations that are not achievable through traditional thermal methods.
Recent studies on the N-to-C aryl migration of related dichlorophenyl compounds using N-heterocyclic carbene (NHC) catalysis have demonstrated that 2,5-disubstituted benzene (B151609) rings can undergo smooth acylation and migration. acs.orgacs.org This suggests the potential for developing NHC-based catalytic systems for the transformation of this compound into more complex molecular architectures. acs.orgacs.org
| Catalytic Approach | Potential Advantages | Research Focus |
| Heterogeneous Catalysis | Reusability, ease of separation, continuous flow | Development of solid-supported metal and organocatalysts |
| Biocatalysis | High selectivity, mild reaction conditions | Screening and engineering of enzymes for synthesis and modification |
| Photocatalysis | Access to unique reaction pathways, use of light as a reagent | Exploration of light-driven functionalization reactions |
| N-Heterocyclic Carbene (NHC) Catalysis | Mild conditions, high efficiency | Application to transformations of the this compound core |
Integration into Supramolecular Assemblies or Advanced Materials Research
The unique electronic and structural features of the 2,5-dichlorophenyl moiety make it an intriguing building block for the construction of supramolecular assemblies and advanced materials. Research in this direction is still in its early stages but holds considerable promise.
The principles of supramolecular chemistry, which involve the self-assembly of molecules through non-covalent interactions, can be harnessed to create ordered structures with specific functions. While direct studies on this compound are limited, research on the separation of dichlorobenzene isomers using host-guest chemistry provides a strong indication of the potential for dichlorophenyl compounds to participate in supramolecular recognition processes. rsc.org The specific substitution pattern of this compound could influence its ability to form halogen bonds, π-π stacking interactions, and other non-covalent bonds, which are the driving forces for self-assembly.
In the realm of advanced materials, this compound could serve as a monomer or a precursor for the synthesis of functional polymers. For instance, research on the development of biodegradable polymers for the removal of 2,4-dichlorophenoxyacetic acid from water demonstrates the potential of incorporating dichlorophenyl units into materials for environmental applications. mdpi.com By analogy, polymers derived from this compound could be designed to have specific properties, such as flame retardancy, thermal stability, or affinity for certain pollutants.
Future research is anticipated to explore:
The design of host molecules that can selectively bind this compound, leading to applications in sensing and separation.
The synthesis of liquid crystals and organogels based on this compound derivatives.
The incorporation of this compound into polymer backbones to create materials with tailored optical, electronic, or mechanical properties.
The development of stimuli-responsive materials where the properties can be altered by external triggers such as light, heat, or pH, leveraging the reactivity of the acetate group.
Advanced Theoretical and Computational Modeling of its Complex Reactivity
Theoretical and computational chemistry are becoming indispensable tools for understanding and predicting the behavior of molecules. For this compound, these methods can provide profound insights into its electronic structure, reactivity, and interactions with other molecules.
Density Functional Theory (DFT) is a powerful computational method that can be used to model the geometry, electronic properties, and reaction mechanisms of chemical systems. Recent studies on complex molecules containing the 2,5-dichlorophenyl group have successfully employed DFT calculations to complement experimental findings. For example, in the study of a novel benzo[f]chromene derivative, DFT calculations at the B3LYP/6-311++G(d,p) level of theory were used to optimize the molecular geometry, which was found to be in good agreement with X-ray diffraction data. mdpi.comresearchgate.net Such studies also explore the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy gaps to understand the molecule's reactivity. mdpi.comresearchgate.net
Similarly, DFT and molecular docking studies have been conducted on acetone (B3395972) O-((2,5-dichlorophenyl)sulfonyl) oxime to investigate its interactions with biological targets. researchgate.net These computational approaches can be directly applied to this compound to:
Predict its preferred conformations and analyze its electrostatic potential surface to identify reactive sites.
Model its reaction pathways with various reagents to understand the kinetics and thermodynamics of different transformations.
Simulate its spectroscopic properties (e.g., NMR, IR) to aid in its characterization.
Investigate its non-covalent interactions in supramolecular assemblies or at the active sites of enzymes.
The insights gained from these computational models can guide the rational design of new experiments, accelerating the discovery of novel reactions and applications for this compound and its derivatives.
| Computational Method | Application to this compound |
| Density Functional Theory (DFT) | Geometry optimization, electronic structure analysis, reaction mechanism elucidation |
| Molecular Docking | Prediction of binding modes and affinities with biological targets |
| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of intermolecular interactions |
| Natural Bond Orbital (NBO) Analysis | Investigation of charge transfer and orbital interactions |
Exploration of its Role in Green Chemical Processes and Waste Valorization
The principles of green chemistry and the concept of a circular economy are increasingly influencing the direction of chemical research and industry. The exploration of this compound within this framework is a nascent but critical area of investigation.
Green chemical processes for the synthesis of this compound would involve the use of renewable feedstocks, environmentally benign solvents, and energy-efficient reaction conditions. For example, the development of a microwave-assisted, cascade C-S coupling reaction for the synthesis of 2-mercapto dihydrothiazines in an ethanol/water solvent system exemplifies a green synthetic methodology that could be adapted for the preparation of this compound derivatives. mdpi.com
In the context of waste valorization, this compound could potentially be synthesized from waste streams containing chlorinated aromatic compounds. The concept of a circular economy encourages the transformation of waste into valuable chemical products. europa.eu Research in this area would focus on developing catalytic processes to convert such waste into useful building blocks like 2,5-dichloroacetophenone, a precursor to this compound. google.com
Future research in this domain will likely focus on:
Developing catalytic systems for the synthesis of this compound from biomass-derived platform molecules.
Investigating the use of green solvents such as water, supercritical CO2, or ionic liquids for its synthesis and transformations.
Exploring the potential of this compound as a building block for the design of recyclable polymers and materials.
Assessing the life cycle of products derived from this compound to ensure their environmental sustainability.
Unexplored Reactivity Patterns and Synthetic Utilities for Dichlorophenyl Acetate Derivatives
While the basic reactivity of the acetate group is well-established, the interplay between the ester functionality and the 2,5-dichlorophenyl ring can lead to novel and unexplored reactivity patterns. The synthetic utility of derivatives of dichlorophenyl acetate is an active area of research.
One notable example is the use of 1-(2,5-dichlorophenyl)-2,2-bis(methylsulfanyl)vinyl esters as highly efficient and chemoselective acylating reagents. researchgate.net These derivatives, prepared from a precursor containing the 2,5-dichlorophenyl moiety, have been shown to be excellent for the acylation of amines, alcohols, and thiols. researchgate.net This demonstrates how modification of the core structure can lead to valuable synthetic tools.
The reactivity of the dichlorinated aromatic ring itself also presents opportunities for further functionalization. The chlorine atoms can potentially be displaced through nucleophilic aromatic substitution or participate in cross-coupling reactions, although the deactivating effect of the chlorine atoms and the ester group needs to be considered. The aforementioned research on NHC-catalyzed N-to-C aryl migration of 2,5-disubstituted benzene rings suggests that the aromatic core is amenable to complex transformations. acs.orgacs.org
Future research is poised to investigate:
The ortho-lithiation of this compound to introduce new substituents onto the aromatic ring.
The development of transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) at the C-Cl bonds.
The exploration of dearomatization reactions of the 2,5-dichlorophenyl ring to create three-dimensional molecular scaffolds.
The synthesis of novel heterocyclic compounds using this compound as a starting material, as has been demonstrated with other dichlorophenyl isomers in the synthesis of oxadiazole-thiones. nih.gov
The systematic exploration of these reactivity patterns will undoubtedly expand the synthetic toolbox available to chemists and unlock the full potential of this compound and its derivatives in the synthesis of complex molecules and functional materials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
